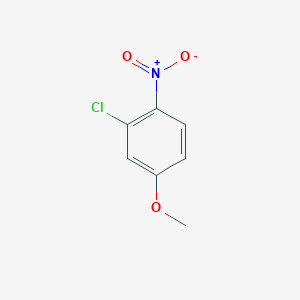

2-Chloro-4-methoxy-1-nitrobenzene

Vue d'ensemble

Description

2-Chloro-4-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H6ClNO3. It is also known by other names such as 2-Chloro-4-nitroanisole and Orthochloroparanitroanisole . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications.

Méthodes De Préparation

2-Chloro-4-methoxy-1-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloroanisole. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .

In industrial production, the compound can be synthesized on a larger scale using similar nitration methods. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

2-Chloro-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include 2-chloro-4-methoxyaniline, 2-chloro-4-methoxythiophenol, and 2-chloro-4-methoxybenzoic acid .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-4-methoxy-1-nitrobenzene has potential applications in drug development due to its structural properties that allow it to act as a precursor for various pharmaceutical compounds. It is utilized in the synthesis of:

- Analgesics : The compound can be involved in the production of pain-relieving medications.

- Antimicrobial Agents : It serves as an intermediate in synthesizing drugs aimed at combating bacterial infections.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of acetaminophen derivatives using this compound as a starting material. The reaction pathway involved nucleophilic substitution reactions that effectively introduced functional groups necessary for analgesic activity.

Agrochemical Applications

The compound is also significant in agrochemical formulations, particularly in the development of pesticides. Its nitro group provides a reactive site that can be modified to enhance insecticidal or herbicidal properties.

Table 1: Agrochemical Applications

| Application Type | Example Compound | Functionality |

|---|---|---|

| Insecticides | Chlomethoxyfen | Broad-spectrum insecticide |

| Herbicides | Diazoxide | Weed control |

Materials Science

In materials science, this compound is used as a building block for synthesizing polymers and other advanced materials. Its chlorinated structure contributes to enhanced thermal stability and chemical resistance in polymer matrices.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polycarbonate formulations improves mechanical properties and increases resistance to environmental degradation.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate potential carcinogenic effects based on animal testing, necessitating careful handling and regulation in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .

Comparaison Avec Des Composés Similaires

2-Chloro-4-methoxy-1-nitrobenzene can be compared with other similar compounds such as:

2-Chloro-4-nitrophenol: Similar in structure but lacks the methoxy group.

2-Chloro-5-nitrotoluene: Similar in structure but has a methyl group instead of a methoxy group.

4-Chloro-2-fluoro-1-nitrobenzene: Similar in structure but has a fluoro group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications .

Activité Biologique

2-Chloro-4-methoxy-1-nitrobenzene (C7H6ClNO3) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, mutagenic, and potential carcinogenic effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorine atom and a methoxy group attached to a nitro-substituted benzene ring, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. Nitro compounds often act by undergoing reduction within microbial cells, leading to the formation of toxic intermediates that damage cellular components such as DNA.

A study highlighted the antimicrobial efficacy of various nitro compounds against both Gram-positive and Gram-negative bacteria. The mechanism involves the reduction of the nitro group, producing reactive species that bind covalently to DNA, resulting in cell death. For instance, derivatives similar to this compound have shown activity against pathogens like Staphylococcus aureus and Escherichia coli .

Mutagenicity and Carcinogenic Potential

The mutagenic properties of this compound have been investigated in various studies. It is crucial to understand how nitroaromatic compounds can influence genetic material. According to the International Agency for Research on Cancer (IARC), many nitro compounds are classified as potential carcinogens due to their ability to induce mutations .

In laboratory settings, compounds with similar structures have been shown to cause DNA damage in cultured cells. For example, exposure to 1-chloro-4-nitrobenzene resulted in single-strand DNA breaks in rat hepatocytes . This suggests that this compound may share similar mutagenic pathways.

Toxicological Studies

Toxicological assessments have revealed that exposure to nitroaromatic compounds can lead to various health issues, including hematological changes and organ damage. A comprehensive study involving inhalation exposure demonstrated that rats exposed to 1-chloro-4-nitrobenzene exhibited methemoglobinemia and other pathological changes in organs such as the liver and kidneys .

Table 1: Summary of Toxicological Findings

| Study Type | Observed Effects | Organ Systems Affected |

|---|---|---|

| Inhalation Exposure | Methemoglobinemia | Hematological |

| Short-term Exposure | Hepatocyte necrosis | Liver |

| Long-term Exposure | Tumorigenesis (vascular tumors) | Multiple organ systems |

Case Studies

Several case studies have documented the effects of exposure to nitroaromatic compounds on human health. For instance, an occupational exposure incident involving workers exposed to 1-chloro-4-nitrobenzene revealed significant metabolic changes without detectable levels of the parent compound in urine but identified multiple urinary metabolites indicative of biotransformation processes . This underscores the importance of understanding metabolic pathways when assessing the risks associated with chemical exposure.

Environmental Impact and Biodegradation

The environmental degradation of nitroaromatic compounds is also an area of concern. Microbial electrolysis cells (MEC) have been used to study the degradation pathways of related compounds like 2-chloro-4-nitrophenol. Research indicates that specific bacteria can reduce the nitro group effectively, leading to less toxic intermediates . This bioremediation potential is critical for addressing pollution from industrial sources.

Propriétés

IUPAC Name |

2-chloro-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDRIQSPAELJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343999 | |

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28987-59-9 | |

| Record name | 2-Chloro-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.